A-57696 Displays 600-Fold Selectivity for Cortical CCK-B over Pancreatic CCK-A Receptors—A Reversed Selectivity Profile Compared to Devazepide
In competitive radioligand binding assays using ¹²⁵I-Bolton-Hunter-CCK-8, A-57696 exhibits an IC₅₀ of 25 nM at guinea pig cortical CCK-B receptors, compared to 15 µM at pancreatic CCK-A receptors—a 600-fold selectivity for CCK-B over CCK-A [1]. By contrast, devazepide (L-364,718) demonstrates potent CCK-A antagonism (IC₅₀ = 0.26 nM) with >1000-fold selectivity for CCK-A over CCK-B [2]. L-365,260, a CCK-B-selective ligand, exhibits a Ki of 2.0 nM at brain CCK-B receptors [3]. The selectivity hierarchy differs markedly: devazepide favors CCK-A, L-365,260 favors CCK-B with higher absolute affinity, and A-57696 favors CCK-B with moderate affinity but uniquely combines this with partial agonist activity (see Evidence Item 3).
| Evidence Dimension | Receptor subtype selectivity (CCK-B vs CCK-A) |
|---|---|
| Target Compound Data | IC₅₀ (CCK-B) = 25 nM; IC₅₀ (CCK-A) = 15 µM |
| Comparator Or Baseline | Devazepide: IC₅₀ (CCK-A) = 0.26 nM; >1000-fold CCK-A selective; L-365,260: Ki (CCK-B) = 2.0 nM |
| Quantified Difference | A-57696: 600-fold CCK-B selective; Devazepide: >1000-fold CCK-A selective; L-365,260: ~1000-fold higher CCK-B affinity than A-57696 |
| Conditions | Guinea pig cortical membranes (CCK-B); guinea pig pancreatic membranes (CCK-A); ¹²⁵I-Bolton-Hunter-CCK-8 radioligand |
Why This Matters
Procurement decisions for CCK-B receptor studies should prioritize A-57696 when moderate CCK-B affinity combined with functional partial agonism is required, whereas L-365,260 is appropriate for high-affinity pure antagonism, and devazepide is suited for CCK-A-predominant investigations.
- [1] Lin CW, Holladay MW, Barrett RW, Wolfram CA, Miller TR, Witte D, Kerwin JF Jr, Wagenaar F, Nadzan AM. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33). Mol Pharmacol. 1989 Dec;36(6):881-7. PMID: 2601685. View Source
- [2] Devazepide (L-364,718, MK-329): A potent and selective CCK-A receptor antagonist. Probes & Drugs Portal. IC₅₀ = 0.26 nM for CCK-A; Ki = 342 nM for CCK-B. View Source
- [3] Lotti VJ, Chang RS. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260. Eur J Pharmacol. 1989 Mar 21;162(2):273-80. doi: 10.1016/0014-2999(89)90290-2. PMID: 2721567. View Source
